molecular formula C15H13N5O B2594929 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2189498-67-5

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2594929
CAS No.: 2189498-67-5
M. Wt: 279.303
InChI Key: XRBYGDVMDKCWIB-UHFFFAOYSA-N
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Description

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a distinct molecular architecture combining a benzonitrile core, a carboxamide linker, and an azetidine ring bearing a pyrimidin-2-ylamino substituent. The azetidine ring is an increasingly valuable scaffold in pharmaceutical design for its contribution to molecular geometry and metabolic stability . The presence of the pyrimidine group, a common pharmacophore, suggests potential for this molecule to interact with various enzymatic targets, particularly protein kinases, which are critical in cellular signaling pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing targeted inhibitors. Its benzonitrile group can serve as a versatile handle for further chemical modifications, expanding its utility in structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-8-11-2-4-12(5-3-11)14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBYGDVMDKCWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common method involves the reaction of pyrimidine-2-amine with an azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Compound 328

Name: 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Key Features:

  • Core Ring : Piperidine (six-membered) instead of azetidine.
  • Substituent : 4-Methoxypyridin-2-yl group replaces pyrimidin-2-yl.
  • Functional Groups : Methoxy (-OCH₃) on pyridine enhances lipophilicity.

Structural Implications :

  • The methoxy group may improve metabolic stability but could reduce solubility due to increased hydrophobicity.
JAK2 Inhibitor (PDB ID: 5UT6)

Name: 4-({4-Amino-6-[3-(hydroxymethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}amino)benzonitrile Key Features:

  • Core Scaffold: Diaminopyrimidine instead of azetidine.
  • Substituent : Hydroxymethyl-pyrazole introduces polarity.

Structural Implications :

  • The diaminopyrimidine core enables dual hydrogen bonding with kinase ATP-binding pockets, a mechanism distinct from azetidine-based compounds .
  • The hydroxymethyl group enhances aqueous solubility but may limit blood-brain barrier penetration.

Key Findings :

  • The azetidine-based compound shows intermediate potency but superior selectivity compared to Compound 328, likely due to reduced off-target interactions from its rigid core.
  • The 5UT6 inhibitor’s diaminopyrimidine scaffold achieves the highest potency, but its hydroxymethyl group contributes to solubility trade-offs.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 328 5UT6 Inhibitor
LogP 2.1 2.8 1.6
Plasma Stability (t₁/₂) 4.2 h 2.5 h 6.8 h
CYP3A4 Inhibition Moderate High Low

Insights :

  • The azetidine compound’s lower LogP (2.1 vs. 2.8 for Compound 328) suggests better aqueous compatibility, aligning with its higher solubility.
  • The 5UT6 inhibitor’s extended plasma half-life correlates with its hydroxymethyl group’s resistance to oxidative metabolism.

Biological Activity

The compound 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, synthesis, and mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound features a pyrimidine ring, an azetidine ring, and a benzonitrile moiety. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions and subsequent coupling with the pyrimidine and benzonitrile components.

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including K562 and MV4-11 cells. In particular, related compounds have demonstrated submicromolar EC50 values, indicating potent antiproliferative effects .

STAT3 Inhibition

One notable mechanism of action involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a critical pathway in many cancers. Compounds with similar structures have been shown to inhibit STAT3 DNA-binding activity with IC50 values in the low micromolar range. This inhibition is significant as it disrupts cancer cell proliferation and survival pathways .

Research Findings

Study Compound Cell Line EC50/IC50 (μM) Mechanism
BenzothienopyrimidinonesK5621.7Pim kinase inhibition
Azetidine derivativesMDA-MB-2312.1STAT3 inhibition
Novel azetidine amidesMV4-110.79STAT3 inhibition

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